molecular formula C16H31NSSn B1591622 4-Methyl-2-(tributylstannyl)thiazole CAS No. 251635-59-3

4-Methyl-2-(tributylstannyl)thiazole

Cat. No. B1591622
M. Wt: 388.2 g/mol
InChI Key: PZPGNMUMILSRSX-UHFFFAOYSA-N
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Description

4-Methyl-2-(tributylstannyl)thiazole, also known as MBTST, is a thiazole-based compound. It has a molecular weight of 388.2 . The compound is usually stored at room temperature and is in liquid form .


Molecular Structure Analysis

The molecular structure of 4-Methyl-2-(tributylstannyl)thiazole is represented by the formula C16H31NSSn . The InChI code for this compound is 1S/C4H4NS.3C4H9.Sn/c1-4-2-6-3-5-4;31-3-4-2;/h2H,1H3;31,3-4H2,2H3; .


Physical And Chemical Properties Analysis

4-Methyl-2-(tributylstannyl)thiazole is a liquid at room temperature . It has a molecular weight of 388.2 .

Scientific Research Applications

Corrosion Inhibition

4-Methyl-2-(tributylstannyl)thiazole and its derivatives have been studied for their corrosion inhibition properties. A study focused on 2-amino-4-methyl-thiazole as a corrosion inhibitor for mild steel in HCl solution. This research highlighted its effectiveness in protecting mild steel surfaces, suggesting potential applications of thiazole derivatives in corrosion inhibition (Yüce et al., 2014).

Cardioprotective Activity

Thiazole derivatives, including those similar to 4-Methyl-2-(tributylstannyl)thiazole, have been synthesized and evaluated for their cardioprotective activity. A study demonstrated that these compounds showed moderate to high cardioprotective effects in vitro, which could be beneficial for heart-related therapies (Drapak et al., 2019).

Anticancer Potential

Certain thiazole derivatives have been identified as potential anticancer agents. A study synthesized new thiazole and thiadiazole derivatives, some exhibiting significant anticancer activity against Hepatocellular carcinoma cell lines, suggesting their potential in cancer treatment (Gomha et al., 2017).

Synthetic Chemistry Applications

4-Methyl-2-(tributylstannyl)thiazole derivatives have been utilized in various synthetic chemistry applications. For example, studies have focused on the synthesis of novel compounds for potential pharmacological activities, highlighting the versatility of thiazole derivatives in the field of synthetic chemistry (Hanamoto et al., 2006).

Antimicrobial Properties

Thiazole compounds have been synthesized and evaluated for their antimicrobial properties. A study synthesized a new series of thiazole derivatives and assessed their antimicrobial activity, finding that some derivatives displayed high activity against various bacterial and fungal species (Althagafi et al., 2019).

Safety And Hazards

The compound has been associated with certain hazard statements including H301, H312, H315, H319, H332, and H410 . Precautionary measures include P261, P262, P264, P270, P273, and P280 .

properties

IUPAC Name

tributyl-(4-methyl-1,3-thiazol-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4NS.3C4H9.Sn/c1-4-2-6-3-5-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPGNMUMILSRSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC(=CS1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NSSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586038
Record name 4-Methyl-2-(tributylstannyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(tributylstannyl)thiazole

CAS RN

251635-59-3
Record name 4-Methyl-2-(tributylstannyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-2-(tributylstannyl)-1,3-thiazole
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Synthesis routes and methods I

Procedure details

A solution of n-butyl lithium (2.71 M hexane solution, 3.9 ml) in tetrahydrofuran (10 ml) was cooled to −78° C. under argon atmosphere, and thereto was added dropwise a solution of 4-methylthiazole (1.0 g) in tetrahydrofuran (10 ml). The mixture was stirred at same temperature for one hour and thereto was added dropwise a solution of tri-n-butyltin chloride (3.6 g) in tetrahydrofuran (10 ml). The mixture was stirred at same temperature for 30 minutes, warmed, and further stirred at room temperature overnight. Thereto was added water, and the mixture was extracted with diethyl ether. The extract was washed with brine, and dried over sodium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by alumina column chromatography (hexane) to give the title compound (1.76 g) as oil. APCI-Mass m/z 386/388 (M+H)
Quantity
3.9 mL
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10 mL
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1 g
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10 mL
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3.6 g
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10 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

4-Methylthiazole (0.5 ml, 5.50 mmol) was dissolved in Et2O (10 ml) and cooled to −78° C. Methyllithium (1.6 M in hexanes, 5.15 ml, 8.24 mmol) was added slowly and the mixture stirred at −78° C. for 1 hour. Tri-n-butyltin chloride (1.640 ml, 6.05 mmol) was then added slowly, the mixture stirred briefly at −78° C. then allowed to warm to RT and stirred overnight. The reaction mixture was quenched with water and extracted with Et2O. The organic phase was washed with brine, dried over sodium sulphate and evaporated under vacuum to afford the title product as a crude pale yellow oil. The material was used without further purification.
Quantity
0.5 mL
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10 mL
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5.15 mL
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1.64 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-2-(tributylstannyl)thiazole
Reactant of Route 2
Reactant of Route 2
4-Methyl-2-(tributylstannyl)thiazole
Reactant of Route 3
4-Methyl-2-(tributylstannyl)thiazole

Citations

For This Compound
2
Citations
CC Parsy, FR Alexandre, V Bidau, F Bonnaterre… - Bioorganic & Medicinal …, 2015 - Elsevier
Exploration of the P2 region by mimicking the proline motif found in BILN2061 resulted in the discovery of two series of potent HCV NS3/4A protease inhibitors. X-ray crystal structure of …
Number of citations: 24 www.sciencedirect.com
TA Dineen, MM Weiss, T Williamson… - Journal of medicinal …, 2012 - ACS Publications
We have previously shown that hydroxyethylamines can be potent inhibitors of the BACE1 enzyme and that the generation of BACE1 inhibitors with CYP 3A4 inhibitory activities in this …
Number of citations: 44 pubs.acs.org

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